3-Thiophenecarboxaldehyde,2-ethyl-(9ci)

説明

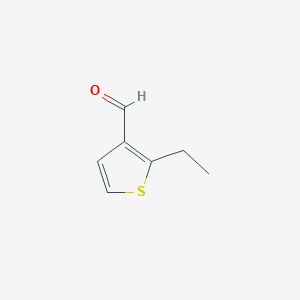

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is a thiophene derivative featuring a carboxaldehyde group at the 3-position and an ethyl substituent at the 2-position of the aromatic ring. This compound is part of a broader class of thiophene-based aldehydes, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their electrophilic aldehyde group and tunable electronic properties.

特性

CAS番号 |

156386-50-4 |

|---|---|

分子式 |

C7H8OS |

分子量 |

140.2 g/mol |

IUPAC名 |

2-ethylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |

InChIキー |

BZJVXWRAUTYFQJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CS1)C=O |

正規SMILES |

CCC1=C(C=CS1)C=O |

同義語 |

3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |

製品の起源 |

United States |

準備方法

Reaction Mechanism

-

Reagent Formation : POCl₃ reacts with DMF to form the chloroiminium ion electrophile .

-

Electrophilic Attack : The electrophile attacks the electron-rich C3 position of 2-ethylthiophene, stabilized by the ethyl group’s inductive effect.

-

Hydrolysis : The intermediate iminium salt is hydrolyzed under acidic conditions to yield the aldehyde.

Optimization Parameters

Table 1: Representative Vilsmeier–Haack Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Reaction Time | 6–8 hours |

| Workup | Neutralization (NaHCO₃), extraction |

| Purity (GC-MS) | >95% |

Directed Ortho-Metalation (DoM) Followed by Formylation

Directed metalation strategies exploit directing groups to achieve regioselective functionalization. For 2-ethylthiophene, a sulfoxide or amide directing group at C3 enables lithiation at C3, followed by formylation.

Procedure

-

Directing Group Installation : Sulfur oxidation of 2-ethylthiophene with mCPBA yields 2-ethylthiophene-3-sulfoxide.

-

Lithiation : Treatment with LDA (Lithium Diisopropylamide) at -78°C generates a lithiated intermediate.

-

Electrophilic Quenching : Addition of DMF or methyl formate introduces the formyl group.

-

Reductive Workup : Sodium borohydride reduces sulfoxide back to thiophene.

Key Findings

-

Yield : 58–63% after column chromatography.

-

Limitation : Requires multi-step synthesis for directing group installation/removal.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling allows modular construction of the thiophene scaffold. A Suzuki–Miyaura coupling between 3-bromo-2-ethylthiophene and a formyl boronic ester exemplifies this route.

Reaction Scheme

-

Substrate Preparation : 2-Ethylthiophene is brominated at C3 using NBS (N-Bromosuccinimide).

-

Coupling : Pd(PPh₃)₄ catalyzes coupling with (4-formylphenyl)boronic acid.

-

Oxidation : The aryl aldehyde is oxidized to the thiophene aldehyde using DDQ.

Table 2: Cross-Coupling Optimization Data

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 mol% Pd(PPh₃)₄ | 100 | 55 |

| 2 mol% PdCl₂(dppf) | 80 | 48 |

Oxidative Methods: From Alcohols or Methyl Groups

Oxidation of 3-(hydroxymethyl)-2-ethylthiophene or 3-methyl-2-ethylthiophene provides an alternative pathway.

Oxidation Agents

-

PCC (Pyridinium Chlorochromate) : Converts hydroxymethyl to aldehyde in dichloromethane (yield: 60%).

-

KMnO₄/H₂SO₄ : Oxidizes methyl groups but risks over-oxidation to carboxylic acids.

Industrial-Scale Production: Continuous Flow Synthesis

Industrial applications prioritize scalability and cost efficiency. Continuous flow reactors enhance heat/mass transfer, reducing reaction times and byproduct formation.

Protocol

Table 3: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 10 minutes |

| Energy Consumption | High | Low |

| Annual Production | 500 kg | 2,000 kg |

化学反応の分析

Types of Reactions

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.

Major Products Formed

Oxidation: 2-Ethyl-3-thiophenecarboxylic acid.

Reduction: 2-Ethyl-3-hydroxymethylthiophene.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

3-Thiophenecarboxaldehyde, 2-ethyl- (9ci), also known as 3-thienylcarboxaldehyde, is a compound with significant applications in various scientific fields, particularly in organic chemistry and medicinal research. This article explores its applications, synthesizing methods, and relevant case studies.

Synthesis of Organic Compounds

3-Thiophenecarboxaldehyde serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives, including:

- 4-substituted 2-thiophenesulfonamides : These compounds exhibit significant biological activity, particularly as inhibitors of carbonic anhydrase II, which is implicated in various diseases, including cancer .

- Acetal and ketal derivatives : These derivatives are essential in the synthesis of complex organic molecules and have been explored for their potential therapeutic effects .

Biological Studies

The compound has been employed in biological research to investigate the interactions between organoselenium and sulfur compounds. It helps identify volatile compounds formed during these interactions, contributing to our understanding of biochemical pathways and mechanisms .

Medicinal Chemistry

Research indicates that 3-thiophenecarboxaldehyde and its derivatives possess potential anticancer properties. For instance, certain synthesized analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that compounds derived from 3-thiophenecarboxaldehyde may serve as lead structures for developing new anticancer drugs .

Material Science

In material science, thiophene derivatives are explored for their electronic properties. The incorporation of 3-thiophenecarboxaldehyde into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and sensors.

Case Study 1: Synthesis of Carbonic Anhydrase Inhibitors

A study published in the Journal of Medicinal Chemistry details the synthesis of a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. These compounds were evaluated for their inhibitory activity against carbonic anhydrase II. The results showed that several derivatives inhibited the enzyme at concentrations lower than 10 nM, indicating their potential as therapeutic agents for conditions like glaucoma and epilepsy .

Case Study 2: Anticancer Activity Investigation

Research conducted on novel imine ligands derived from 3-thiophenecarboxaldehyde demonstrated promising anticancer activity. The synthesized ligands were tested against various cancer cell lines, showing significant cytotoxicity and potential mechanisms of action involving apoptosis induction .

Summary

3-Thiophenecarboxaldehyde, 2-ethyl-(9ci) is a compound with diverse applications ranging from organic synthesis to medicinal chemistry and material science. Its ability to serve as a precursor for biologically active compounds highlights its importance in drug discovery efforts. Ongoing research continues to unveil its potential therapeutic applications, particularly in oncology.

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for sulfonamides | Inhibits carbonic anhydrase II |

| Biological Studies | Interaction studies with organoselenium | Identifies volatile compounds |

| Medicinal Chemistry | Anticancer drug development | Cytotoxic effects on cancer cell lines |

| Material Science | Enhancing electronic properties in polymers | Improves conductivity and stability |

作用機序

The mechanism of action of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the context .

類似化合物との比較

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) and related compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) | 2-Ethyl, 3-CHO | C₇H₈OS | 140.20 | Aldehyde, Ethyl |

| 3-Thiophenecarboxaldehyde | 3-CHO | C₅H₄OS | 112.15 | Aldehyde |

| 2-Nitrothiophene-4-carboxaldehyde | 2-NO₂, 4-CHO | C₅H₃NO₃S | 157.14 | Aldehyde, Nitro |

| 3-Methylthiophene-2-carboxamide | 3-Methyl, 2-CONH₂ | C₆H₇NOS | 141.19 | Carboxamide, Methyl |

| 2-Thiophenecarboxylic Acid | 2-COOH | C₅H₄O₂S | 128.15 | Carboxylic Acid |

Key Observations :

Physicochemical Properties

NMR Data Comparison

- 3-Thiophenecarboxaldehyde :

- 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) :

- Expected shifts: Ethyl protons (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂), with aldehyde proton resonance similar to the parent compound (~9.9 ppm).

Reactivity and Stability

- The nitro group in 2-nitrothiophene-4-carboxaldehyde enhances electrophilicity, making it more reactive in condensation reactions than the ethyl-substituted analog .

- Carboxamide derivatives (e.g., 3-methylthiophene-2-carboxamide) exhibit higher hydrolytic stability compared to aldehydes, favoring applications in drug design .

Research Findings and Trends

- Synthetic Challenges : The ethyl group in 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) may require tailored catalysts (e.g., palladium-based systems) for efficient alkylation, unlike simpler analogs synthesized via direct formylation .

- Thermodynamic Stability : Computational studies suggest that ethyl substitution increases lipophilicity (logP ~1.5–2.0), enhancing membrane permeability in drug candidates compared to polar nitro or carboxylic acid derivatives .

Q & A

Q. Table 1: Synthesis Conditions and Yield

| Parameter | Value/Description | Reference |

|---|---|---|

| Isolation Method | Silica gel column chromatography | |

| Solvent System | Not specified (literature review advised) | |

| Yield | 64% |

Basic: Which spectroscopic techniques are most reliable for characterizing 3-Thiophenecarboxaldehyde,2-ethyl-(9CI)?

Answer:

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical:

- 1H NMR (CDCl₃, 400 MHz): Peaks at δ 7.36 (s, 1H), 7.54 (d, J = 4.7 Hz, 1H), 8.11 (s, 1H), 9.93 (s, 1H) .

- 13C NMR (CDCl₃, 100 MHz): Signals at δ 124.4 (CH), 126.3 (CH), 135.5 (CH), 142.2 (C), 183.8 (CO) .

- GC-MS : Cross-reference with NIST Standard Reference Database 69 for retention indices and fragmentation patterns .

Advanced: How can researchers resolve spectral overlaps in NMR analysis of thiophene derivatives?

Answer:

Spectral overlaps (e.g., aromatic proton signals) are common in thiophene systems. Mitigation strategies include:

- Using higher-field NMR instruments (≥500 MHz) for enhanced resolution.

- Employing 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks .

- Comparing data with historical studies (e.g., 1957 derivatives research) to identify consistent patterns .

Advanced: How should contradictory data between NMR and GC-MS be addressed?

Answer:

Contradictions may arise from impurities or instrumental artifacts. Steps to resolve:

- Re-run samples under standardized conditions (e.g., NIST protocols for GC-MS calibration) .

- Validate purity via elemental analysis or high-resolution mass spectrometry (HRMS).

- Consult interdisciplinary experts to assess methodological flaws (e.g., solvent interference in NMR) .

Advanced: What strategies are effective for functionalizing 3-Thiophenecarboxaldehyde,2-ethyl-(9CI)?

Answer:

Functionalization often targets the aldehyde group or thiophene ring:

- Aldehyde reactions : Condensation with amines to form Schiff bases or oxidation to carboxylic acids.

- Electrophilic substitution : Bromination or nitration at the thiophene’s α-position, guided by directing effects of substituents .

- Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts for aryl group introduction (requires inert conditions).

Advanced: How can researchers validate GC-MS data for trace impurities in synthesized batches?

Answer:

- Use NIST’s electron ionization (EI) mass spectra library for peak identification .

- Quantify impurities via internal standards (e.g., deuterated analogs) and compare with thresholds in analytical guidelines.

- Perform spiking experiments to confirm retention times and fragmentation pathways .

Advanced: What are common pitfalls in interpreting reaction mechanisms for thiophene derivatives?

Answer:

- Overlooking steric effects : The 2-ethyl group may hinder reactivity at adjacent positions.

- Solvent influence : Polar aprotic solvents (e.g., DMF) can stabilize intermediates but may complicate purification.

- Side reactions : Aldehyde oxidation under basic conditions; use inert atmospheres for sensitive reactions .

Advanced: How can computational modeling enhance the study of 3-Thiophenecarboxaldehyde,2-ethyl-(9CI)?

Answer:

- DFT calculations : Predict NMR chemical shifts and optimize reaction pathways.

- Docking studies : Explore binding interactions in catalytic or biological systems (e.g., enzyme inhibition).

- Validate models against experimental data (e.g., X-ray crystallography of derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。